molecular formula C9H9ClO2 B1590780 2-Methyl-3-methoxybenzoyl chloride CAS No. 24487-91-0

2-Methyl-3-methoxybenzoyl chloride

Cat. No. B1590780
CAS RN: 24487-91-0
M. Wt: 184.62 g/mol
InChI Key: BXKZGIVKHPCDFO-UHFFFAOYSA-N
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Description

2-Methyl-3-methoxybenzoyl chloride , also known as 3-Methoxy-2-methylbenzoyl chloride , is a chemical compound with the molecular formula C9H9ClO2 . Its average mass is approximately 184.62 Da . This compound belongs to the class of benzoyl chlorides and is characterized by its unique structure.


Synthesis Analysis

The synthesis of 2-Methyl-3-methoxybenzoyl chloride involves the reaction between benzoyl chloride and methoxybenzyl alcohol . Specifically, under alkaline conditions, these reactants yield the target compound. The synthetic pathway ensures the introduction of the methyl and methoxy substituents onto the benzoyl ring .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-methoxybenzoyl chloride consists of a benzoyl group (C6H5CO-) attached to a 3-methoxy-2-methylphenyl moiety. The chlorine atom replaces one of the hydrogen atoms in the benzoyl ring. The compound’s three-dimensional arrangement influences its reactivity and properties .


Chemical Reactions Analysis

As a benzoyl chloride derivative, 2-Methyl-3-methoxybenzoyl chloride participates in various chemical reactions. It can undergo nucleophilic substitution reactions, acylation reactions, and other transformations typical of benzoyl chlorides. These reactions are essential for its functionalization and applications .


Physical And Chemical Properties Analysis

  • Refractive Index : 1.527

Scientific Research Applications

Solvolysis Kinetics

The kinetics of solvolysis reactions involving benzoyl chloride derivatives have been extensively studied. In particular, the solvolyses of dichlorobenzoyl chlorides, which can be related to the structure of 2-methyl-3-methoxybenzoyl chloride, reveal insights into the ortho-effect of substituents and the ionization pathways in such reactions. These studies are crucial in understanding the reactivity and stability of these compounds in various solvents, particularly in fluoroalcohol-containing solvents (Park & Kevill, 2012).

Synthesis and Characterization

2-Methyl-3-methoxybenzoyl chloride is used in the synthesis of complex organic compounds. For instance, it's utilized in the preparation of derivatives like 3-methyl-4-[3-(3-methoxybenzyl)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one. Such compounds are characterized using various spectroscopic techniques, providing valuable information on their electronic properties, geometric properties, and molecular structure (Medetalibeyoğlu et al., 2018).

Chemical Reactions and Mechanisms

The reactivity of benzoyl chlorides with other compounds forms the basis of many synthetic procedures. Studies have shown how these reactions proceed and the types of products they yield. For example, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-methoxybenzoyl chlorides, related to 2-methyl-3-methoxybenzoyl chloride, leads to the synthesis of functionalized chromones and quinolines. Understanding these reaction mechanisms is fundamental for developing new synthetic routes in organic chemistry (Rahn et al., 2009).

Safety And Hazards

  • Last Updated : April 9, 2024

Future Directions

Researchers continue to explore the applications of 2-Methyl-3-methoxybenzoyl chloride in synthetic chemistry, pharmaceuticals, and materials science. Investigating novel reactions, optimizing synthetic routes, and understanding its behavior in various environments will contribute to its future development .

properties

IUPAC Name

3-methoxy-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKZGIVKHPCDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885269
Record name Benzoyl chloride, 3-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzoyl chloride, 3-methoxy-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Methyl-3-methoxybenzoyl chloride

CAS RN

24487-91-0
Record name 3-Methoxy-2-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24487-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 3-methoxy-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoyl chloride, 3-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3-methoxy-2-methylbenzoic acid (454 g, 2.73 moles) in 1300 mL chloroform containing 20 g dimethyl formamide at 65° C., thionyl chloride (390 g) was added dropwise over 6 hours, whereupon the solvent was removed by evaporation at a reduced pressure. The residue (512 g) was distilled at 110° C. at 1-2 mm Hg to give 3-methoxy-2-methylbenzoyl chloride (435 g).
Quantity
454 g
Type
reactant
Reaction Step One
Quantity
390 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CM Tice, RE Hormann, CS Thompson, JL Friz… - Bioorganic & medicinal …, 2003 - Elsevier
… Thus, treatment of the commercially available α,α-disubstituted amino acids 6b–d with 2.5 equiv of 2-methyl-3-methoxybenzoyl chloride in pyridine afforded azlactones 7b–d. These …
Number of citations: 50 www.sciencedirect.com

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